molecular formula C10H9IN2O2 B14044635 Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363381-60-5

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B14044635
CAS No.: 1363381-60-5
M. Wt: 316.09 g/mol
InChI Key: HLUCFIRDCLUDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 1-methyl-1H-indazole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl or alkyne-linked indazole compounds.

Scientific Research Applications

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxylate ester group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    Methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

Properties

CAS No.

1363381-60-5

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 5-iodo-1-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

HLUCFIRDCLUDBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.